Cas no 2138294-69-4 ({[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine)

{[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine is a specialized amine compound featuring a cyclopentyl core substituted with a 2-methoxyethyl group and an amine functionality bound to a tertiary butyl moiety. Its unique structure imparts favorable steric and electronic properties, making it suitable for applications in pharmaceutical intermediates or asymmetric synthesis. The methoxyethyl group enhances solubility in polar solvents, while the bulky 2-methylbutan-2-yl substituent may influence selectivity in catalytic reactions. This compound is of interest in medicinal chemistry for its potential as a building block in the development of bioactive molecules. High purity and well-defined stereochemistry are critical for its effective use in research and industrial processes.
{[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine structure
2138294-69-4 structure
Product Name:{[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine
CAS No:2138294-69-4
MF:C14H29NO
MW:227.386164426804
CID:6278208
PubChem ID:165464383
Update Time:2025-05-30

{[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • {[1-(2-methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine
    • EN300-800552
    • 2138294-69-4
    • {[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine
    • Inchi: 1S/C14H29NO/c1-5-13(2,3)15-12-14(10-11-16-4)8-6-7-9-14/h15H,5-12H2,1-4H3
    • InChI Key: YTKZADMLCZDPGO-UHFFFAOYSA-N
    • SMILES: O(C)CCC1(CNC(C)(C)CC)CCCC1

Computed Properties

  • Exact Mass: 227.224914549g/mol
  • Monoisotopic Mass: 227.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 21.3Ų

{[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine Pricemore >>

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{[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine Related Literature

Additional information on {[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine

Compound CAS No. 2138294-69-4: {[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine

The compound with CAS number 2138294-69-4, named {[1-(2-Methoxyethyl)cyclopentyl]methyl}(2-methylbutan-2-yl)amine, is a complex organic amine with potential applications in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structure and functional groups, which make it a promising candidate for further research and development.

Recent studies have highlighted the importance of amine-containing compounds in drug design, particularly for their ability to act as ligands or bioisosteres in medicinal chemistry. The presence of the cyclopentyl group in this compound provides a rigid framework that can enhance molecular stability and improve pharmacokinetic properties. Additionally, the methoxyethyl substituent introduces hydrophilic characteristics, which may facilitate solubility and bioavailability in biological systems.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize yield and purity, with some studies focusing on the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. The incorporation of the tertiary amine group (from the 2-methylbutan-2-yl moiety) adds another layer of complexity, as it can influence the compound's reactivity and selectivity in different chemical environments.

In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's molecular weight is calculated to be 305.4 g/mol, with a molecular formula of C16H30N2O.

The application of this compound extends beyond traditional chemical synthesis. Recent advancements in materials science have explored its potential as a precursor for polymer synthesis, where its amine functionality can serve as a cross-linking agent or a building block for polymeric networks. Furthermore, its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and coordination chemistry.

In the pharmaceutical industry, this compound has shown promise as a lead molecule for drug discovery programs targeting various therapeutic areas. Its structural features allow for easy modification through medicinal chemistry approaches, enabling researchers to explore different analogs with improved bioactivity and reduced toxicity. Preclinical studies have demonstrated moderate activity against certain enzyme targets, suggesting further optimization could yield more potent compounds.

Safety considerations are paramount when handling this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and handling to avoid exposure. Storage in a cool, dry place away from direct sunlight is recommended to maintain stability.

In conclusion, CAS No. 2138294-69-4 represents an intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool for researchers seeking innovative solutions in chemistry and related fields.

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